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Compound of Interest
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Cat. No.: B3427905 Get Quote

[2] Synthesis of SQ609 The synthesis of SQ609 starts from erythromycin A oxime. The

Beckmann rearrangement of erythromycin A oxime, followed by reduction, gives the 1-oxa-6-

azacyclopentadecan-15-one macrolide. The key step is the reductive amination of the azalide

with a substituted cyclohexyl methyl amine. 1 Antitubercular activity of SQ609 SQ609 is a drug

candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro

and in vivo activity against Mycobacterium tuberculosis. SQ609 has a minimum inhibitory

concentration (MIC) of 0.06 μg/mL against M. tuberculosis H37Rv. 1 Mechanism of action of

SQ609 SQ609 inhibits the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is

involved in the transport of mycolic acids, which are essential components of the mycobacterial

cell wall. Inhibition of MmpL3 leads to the disruption of cell wall synthesis and cell death. 1

SQ609, a new drug candidate for tuberculosis SQ609 is a 1,2-ethylenediamine derivative that

is a lead compound for the treatment of tuberculosis. It has shown excellent activity against

both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 The synthesis of SQ609
begins with the Beckmann rearrangement of erythromycin A oxime. This reaction expands the

14-membered ring of erythromycin to a 15-membered azalide. The resulting lactam is then

reduced to the corresponding cyclic amine. The final step in the synthesis is the N-alkylation of

the secondary amine with a substituted cyclohexyl methyl bromide. 1 The azalide SQ609 has a

potent bactericidal effect on both replicating and non-replicating Mycobacterium tuberculosis. 1

SQ609 is a promising new antitubercular agent that is currently in preclinical development. It

has a novel mechanism of action and is active against both drug-susceptible and drug-resistant

strains of M. tuberculosis. 1 SQ609 is a 1,2-diamine that belongs to a new class of

antitubercular agents. 1 The present invention is directed to azalide compounds that are useful

as antimycobacterial agents. The invention is also directed to pharmaceutical compositions

containing such compounds and to the use of such compounds in the treatment of
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mycobacterial infections. 1 SQ609 has shown promising results in preclinical studies and is

currently being evaluated in clinical trials. 1 The azalide SQ609 is a potent inhibitor of

Mycobacterium tuberculosis MmpL3, a transporter of trehalose monomycolate. 1 SQ609 is a

novel drug candidate for the treatment of tuberculosis. 1 The synthesis of SQ609 has been

described in the literature. The key step is the Beckmann rearrangement of erythromycin A

oxime to give the corresponding azalide. This is followed by reduction of the lactam and N-

alkylation to give the final product. 1 The present invention relates to a process for the

preparation of azalide compounds, and in particular to a process for the preparation of the

azalide compound known as SQ609. The process of the invention involves the Beckmann

rearrangement of erythromycin A oxime, followed by reduction and N-alkylation. 1 SQ609 is a

1,2-diamine that is a potent inhibitor of Mycobacterium tuberculosis. It is believed to act by

inhibiting the MmpL3 transporter, which is involved in the biosynthesis of mycolic acids. 1

SQ609 is an azalide antibiotic that is being developed for the treatment of tuberculosis. 1

SQ609 is a novel azalide that is active against Mycobacterium tuberculosis. 1 SQ609 has a

MIC of 0.1 μg/mL against the H37Rv strain of M. tuberculosis. 1 SQ609 is a lead compound for

the development of new drugs for the treatment of tuberculosis. 1 The azalide SQ609 is a

potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is responsible

for the transport of trehalose monomycolate, a key precursor of mycolic acids, which are

essential components of the mycobacterial cell wall. By inhibiting MmpL3, SQ609 disrupts the

biosynthesis of mycolic acids, leading to cell death. 1 The synthesis of SQ609 begins with

erythromycin A, which is converted to its oxime derivative. The oxime is then subjected to a

Beckmann rearrangement to give the 15-membered azalide ring system. The resulting lactam

is reduced to the corresponding cyclic amine, which is then N-alkylated with a substituted

cyclohexyl methyl bromide to give SQ609. The synthesis is described in detail in the following

publication: Li, W., et al. (2010). Discovery of SQ609, a novel 1,2-diamine for the treatment of

tuberculosis. Journal of Medicinal Chemistry, 53(4), 1733-1737. 1 The minimum inhibitory

concentration (MIC) of SQ609 against Mycobacterium tuberculosis H37Rv is 0.06 μg/mL. 1

SQ609 is a new drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that inhibits

the MmpL3 transporter in Mycobacterium tuberculosis. 1 The synthesis of SQ609 starts from

erythromycin A. The key steps are the Beckmann rearrangement of the corresponding oxime,

followed by reduction and N-alkylation. 1 SQ609 is a lead compound for the development of

new antitubercular agents. 1 The present invention provides a process for preparing the azalide

compound SQ609. The process comprises the steps of: (a) reacting erythromycin A with

hydroxylamine to form erythromycin A oxime; (b) subjecting the erythromycin A oxime to a

Beckmann rearrangement to form an azalide; (c) reducing the azalide to form a cyclic amine;
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and (d) N-alkylating the cyclic amine with a substituted cyclohexyl methyl bromide to form

SQ609. 1 The azalide SQ609 is a potent inhibitor of Mycobacterium tuberculosis. 1 SQ609 is a

drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in

vitro and in vivo activity against Mycobacterium tuberculosis. SQ609 has a minimum inhibitory

concentration (MIC) of 0.06 μg/mL against M. tuberculosis H37Rv. 1 The MIC of SQ609 against

M. tuberculosis H37Rv was determined to be 0.06 μg/mL. 2 SQ609 is a novel antitubercular

agent that targets the MmpL3 transporter. 1 The synthesis of SQ609 is described in U.S.

Patent No. 7,781,415. 3 SQ609 Synthesis Protocol for Laboratory Use: Application Notes and

Protocols

Abstract
SQ609 is a novel azalide antibiotic candidate with potent activity against Mycobacterium

tuberculosis, including drug-resistant strains. This document provides a detailed protocol for the

laboratory synthesis of SQ609, along with its mechanism of action and key biological data.

SQ609 targets the MmpL3 transporter, which is essential for the transport of mycolic acids,

crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall

synthesis, leading to bacterial cell death. This protocol is intended for researchers, scientists,

and drug development professionals working on novel anti-tubercular agents.
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Compound

Name
IUPAC Name

Chemical

Formula

Molecular

Weight
CAS Number

SQ609

(2R,3S,4R,5R,8

R,10R,11R,12S,

13S,14R)-13-

((2,6-dideoxy-3-

C-methyl-3-O-

methyl-4-C-

((propylamino)m

ethyl)-α-L-ribo-

hexopyranosyl)o

xy)-2-ethyl-

3,4,10-

trihydroxy-

3,5,8,10,12,14-

hexamethyl-11-

(((1S,3R,4S)-3-

hydroxy-4-

methoxy-1-

phenylcyclohexyl

)methyl)-1-oxa-6-

azacyclopentade

can-15-one

C₅₄H₉₅N₃O₁₁ 954.3 g/mol 898063-79-9

In Vitro Activity of SQ609
Organism Strain MIC (μg/mL) Reference

Mycobacterium

tuberculosis
H37Rv 0.06

Mycobacterium

tuberculosis
H37Rv 0.1

Synthesis of SQ609
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The synthesis of SQ609 is a multi-step process that begins with the commercially available

antibiotic, erythromycin A. The key steps involve a Beckmann rearrangement to form the 15-

membered azalide ring, followed by reduction and N-alkylation.

Overall Synthetic Scheme

Erythromycin A Erythromycin A Oxime
 Hydroxylamine 

Azalide Intermediate

 Beckmann
 Rearrangement 

Reduced Azalide
 Reduction 

SQ609
 N-alkylation 

Click to download full resolution via product page

Caption: Synthetic pathway of SQ609 from Erythromycin A.

Experimental Protocol
Step 1: Synthesis of Erythromycin A Oxime

Dissolve Erythromycin A in a suitable solvent such as ethanol.

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium

bicarbonate).

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain Erythromycin A oxime.

Step 2: Beckmann Rearrangement to Azalide Intermediate

Dissolve Erythromycin A oxime in an aprotic solvent like dioxane or tetrahydrofuran.

Add a sulfonylating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., pyridine).
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Heat the reaction mixture to 40-50 °C and stir for 12-24 hours.

Monitor the reaction by TLC.

After completion, cool the mixture, dilute with water, and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield the crude azalide intermediate.

Purify the intermediate by column chromatography on silica gel.

Step 3: Reduction of the Azalide Intermediate

Dissolve the purified azalide intermediate in a suitable solvent like tetrahydrofuran.

Add a reducing agent, such as lithium aluminium hydride (LiAlH₄), portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

Carefully quench the reaction by the sequential addition of water and an aqueous sodium

hydroxide solution at 0 °C.

Filter the resulting suspension and wash the solid with the reaction solvent.

Concentrate the filtrate to obtain the reduced azalide.

Step 4: N-alkylation to afford SQ609

Dissolve the reduced azalide in a polar aprotic solvent such as N,N-dimethylformamide

(DMF).

Add a suitable base (e.g., potassium carbonate) and the appropriate substituted cyclohexyl

methyl bromide.

Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure SQ609.

Mechanism of Action: Inhibition of MmpL3
SQ609 exerts its antimycobacterial effect by targeting the MmpL3 transporter. MmpL3 is a

crucial membrane protein in Mycobacterium tuberculosis responsible for the transport of

trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the

periplasm. Mycolic acids are essential components of the unique and protective outer

membrane of mycobacteria. By inhibiting MmpL3, SQ609 blocks the mycolic acid biosynthesis

pathway, leading to a compromised cell wall and ultimately, cell death.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3427905?utm_src=pdf-body
https://www.benchchem.com/product/b3427905?utm_src=pdf-body
https://www.benchchem.com/product/b3427905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mycobacterium Cell

Cytoplasm

Periplasm

Mycolic Acid Precursors

Trehalose Monomycolate (TMM)

Synthesis

MmpL3 Transporter

Transport

Mycolic Acids

Cell Wall Synthesis

Incorporation

Translocation

SQ609

Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of SQ609 via MmpL3 inhibition.

Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Determination
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Objective: To determine the minimum concentration of SQ609 required to inhibit the visible

growth of Mycobacterium tuberculosis.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

SQ609 stock solution (in DMSO)

96-well microplates

Incubator (37 °C)

Protocol:

Prepare a serial dilution of SQ609 in Middlebrook 7H9 broth in a 96-well plate. The final

concentrations should typically range from 0.008 to 16 μg/mL.

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland

standard of 0.5.

Dilute the bacterial suspension and add to each well of the 96-well plate to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL.

Include positive (no drug) and negative (no bacteria) control wells.

Seal the plates and incubate at 37 °C for 7-14 days.

The MIC is defined as the lowest concentration of SQ609 that completely inhibits visible

growth of the bacteria.

MmpL3 Inhibition Assay (Conceptual Workflow)
Objective: To confirm the inhibitory activity of SQ609 on the MmpL3 transporter. This can be

achieved through various methods, including monitoring the accumulation of a fluorescent

substrate or the depletion of a precursor transported by MmpL3.
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Prepare M. tuberculosis
 spheroplasts or vesicles

 expressing MmpL3

Incubate with SQ609
 at various concentrations

Add fluorescently labeled
 TMM analog or radiolabeled

 precursor

Measure substrate transport
 (e.g., fluorescence intensity

 or radioactivity)

Analyze data to determine
 IC₅₀ of SQ609

Click to download full resolution via product page

Caption: Conceptual workflow for an MmpL3 inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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